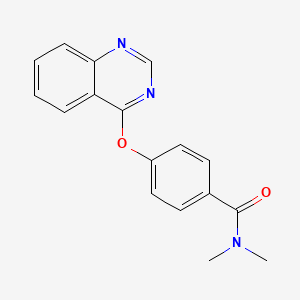
1-(4-Acetylpiperazin-1-yl)-2-(4-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Acetylpiperazin-1-yl)-2-(4-methoxyphenyl)ethanone, also known as AMT, is a chemical compound that belongs to the class of designer drugs. It was first synthesized in the 1960s and has since gained popularity as a recreational drug due to its psychoactive effects. However, the compound also has potential applications in scientific research, particularly in the field of neuroscience.
Mechanism of Action
1-(4-Acetylpiperazin-1-yl)-2-(4-methoxyphenyl)ethanone acts as a partial agonist at the 5-HT2A receptor, meaning that it binds to the receptor and activates it to a lesser extent than a full agonist. This results in a moderate increase in serotonin activity in the brain, which can lead to altered perception and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-Acetylpiperazin-1-yl)-2-(4-methoxyphenyl)ethanone are not well understood, but it is thought to increase the activity of the neurotransmitter serotonin in the brain. This can result in altered perception, mood, and cognition. However, more research is needed to fully understand the effects of 1-(4-Acetylpiperazin-1-yl)-2-(4-methoxyphenyl)ethanone on the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-Acetylpiperazin-1-yl)-2-(4-methoxyphenyl)ethanone in lab experiments is its affinity for the 5-HT2A receptor, which makes it a useful tool for studying the effects of serotonin on brain function. However, one limitation is that the compound is not well studied and its effects on the brain are not fully understood. Additionally, the recreational use of 1-(4-Acetylpiperazin-1-yl)-2-(4-methoxyphenyl)ethanone has led to its classification as a controlled substance in many countries, which may limit its availability for research purposes.
Future Directions
There are many potential future directions for research on 1-(4-Acetylpiperazin-1-yl)-2-(4-methoxyphenyl)ethanone. One area of interest is studying the effects of 1-(4-Acetylpiperazin-1-yl)-2-(4-methoxyphenyl)ethanone on other serotonin receptors and how this may impact brain function. Additionally, researchers may investigate the potential therapeutic uses of 1-(4-Acetylpiperazin-1-yl)-2-(4-methoxyphenyl)ethanone, such as in the treatment of mood disorders or as an aid in psychotherapy. Finally, more research is needed to fully understand the biochemical and physiological effects of 1-(4-Acetylpiperazin-1-yl)-2-(4-methoxyphenyl)ethanone on the brain.
Synthesis Methods
The synthesis of 1-(4-Acetylpiperazin-1-yl)-2-(4-methoxyphenyl)ethanone involves the condensation of 4-methoxyphenylacetone and 4-acetylpiperazine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using chromatography techniques to obtain a pure form of 1-(4-Acetylpiperazin-1-yl)-2-(4-methoxyphenyl)ethanone.
Scientific Research Applications
1-(4-Acetylpiperazin-1-yl)-2-(4-methoxyphenyl)ethanone has been studied for its potential use in neuroscience research. Specifically, it has been shown to have affinity for the serotonin receptor 5-HT2A, which is involved in regulating mood, cognition, and perception. This makes 1-(4-Acetylpiperazin-1-yl)-2-(4-methoxyphenyl)ethanone a useful tool for studying the effects of serotonin on brain function.
properties
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-(4-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-12(18)16-7-9-17(10-8-16)15(19)11-13-3-5-14(20-2)6-4-13/h3-6H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJGJWVYEKEKLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylpiperazin-1-yl)-2-(4-methoxyphenyl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,3-Dimethyl-6-[[methyl-(2-methylcyclohexyl)amino]methyl]pyrimidine-2,4-dione](/img/structure/B7511937.png)

![1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone](/img/structure/B7511947.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-ethylfuran-2-yl)methanone](/img/structure/B7511953.png)
![Methyl 2-[3-(cyclobutanecarbonylamino)phenoxy]acetate](/img/structure/B7511972.png)


![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-5-ethylfuran-2-carboxamide](/img/structure/B7512000.png)

